molecular formula C24H38O2 B097610 1-Phenyl-1,3-octadecanedione CAS No. 17281-74-2

1-Phenyl-1,3-octadecanedione

Cat. No. B097610
CAS RN: 17281-74-2
M. Wt: 358.6 g/mol
InChI Key: BKUAQOCVPRDREL-UHFFFAOYSA-N
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Description

The compound "1-Phenyl-1,3-octadecanedione" is not directly studied in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the behavior of similar molecules. For instance, the synthesis and characterization of polyesters based on 2-octadecyl-1,3-propanediol and phthalic acids are explored, indicating a focus on long-chain molecules with aromatic components . Additionally, the stereochemistry of phenylmetal reagents added to bicyclooctanediones is discussed, which is relevant to the phenyl group chemistry in the compound of interest . The emission properties of a BF2 complex with a phenyl group also provide context for understanding the electronic effects of phenyl substituents . Lastly, the stability and spectral characteristics of photochromic indolinospirochromenes with phenyl substituents are examined, which could be analogous to the stability and spectral behavior of "1-Phenyl-1,3-octadecanedione" .

Synthesis Analysis

The synthesis of related compounds involves techniques such as melt transesterification for creating polyesters with aromatic acid residues . The addition of phenylmetal reagents to bicyclooctanediones is another synthetic approach that could potentially be applied to the synthesis of "1-Phenyl-1,3-octadecanedione" . These methods suggest that the synthesis of the compound might involve similar strategies, such as the use of metal reagents or esterification processes.

Molecular Structure Analysis

The molecular structure of "1-Phenyl-1,3-octadecanedione" would likely exhibit characteristics similar to those of the compounds studied in the papers. For example, the presence of a phenyl group can influence the π-delocalization within the molecule, as seen in the BF2 complex study . The stereochemistry of phenyl substituents is also crucial, as demonstrated by the addition reactions to bicyclooctanediones . These insights suggest that the molecular structure of "1-Phenyl-1,3-octadecanedione" would be influenced by the aromatic phenyl group and the long aliphatic chain.

Chemical Reactions Analysis

The chemical reactions involving phenyl groups, as discussed in the papers, include conjugate additions, 1,2 additions, and transformations involving phenylcerium(III) dichloride . The stability and reactivity of the phenyl substituents are also highlighted in the context of photochromic indolinospirochromenes . These reactions provide a basis for understanding how "1-Phenyl-1,3-octadecanedione" might behave under various chemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to "1-Phenyl-1,3-octadecanedione" include crystallinity, as evidenced by the polyesters' melting enthalpy values and X-ray diffraction patterns . The emission properties and chromic effects of the BF2 complex with a phenyl group also shed light on the potential optical properties of "1-Phenyl-1,3-octadecanedione" . The introduction of phenyl groups can lead to bathochromic shifts and affect the stability of the compounds, as seen in the photochromic indolinospirochromenes . These properties are essential for understanding the behavior of "1-Phenyl-1,3-octadecanedione" in various environments.

Scientific Research Applications

  • Complex Formation in Chemistry : Fenton, Tidmarsh, and Ward (2009) studied the formation of homonuclear and heteronuclear complexes using a ligand with a central phenyl ring, which relates to the structural aspects of 1-Phenyl-1,3-octadecanedione. They explored how different metal ions interact with this ligand, showing its potential in complex formation and coordination chemistry (Fenton, Tidmarsh, & Ward, 2009).

  • Sensor Applications : Kopylovich, Mahmudov, and Pombeiro (2011) utilized a compound structurally similar to 1-Phenyl-1,3-octadecanedione for developing copper-selective poly(vinyl) chloride (PVC) membrane electrodes. This illustrates the potential of such compounds in sensor technologies (Kopylovich, Mahmudov, & Pombeiro, 2011).

  • Anticancer and Antibacterial Agents : Gupta et al. (2016) researched the synthesis of 2-phenyl 1,3-benzodioxole derivatives, closely related to 1-Phenyl-1,3-octadecanedione, for potential use as anticancer, antibacterial, and DNA binding agents. This indicates its possible application in pharmaceutical research (Gupta et al., 2016).

  • Polymer Science and Chemistry : Asami, Hasegawa, and Onoe (1976) studied the polymerization of phenylbutadienes, which shares structural similarities with 1-Phenyl-1,3-octadecanedione. Their research contributes to understanding the polymerization processes in synthetic chemistry, relevant to material science and engineering (Asami, Hasegawa, & Onoe, 1976).

  • Medicinal Chemistry and Molecular Structure Analysis : Battaglia et al. (1993) worked on the molecular structures of compounds with phenyl groups, similar to 1-Phenyl-1,3-octadecanedione. Their work helps in understanding the structural aspects of such compounds, which is crucial in drug design and medicinal chemistry (Battaglia et al., 1993).

  • Catalytic Applications : Nelsen, Brezny, and Landis (2015) investigated rhodium-catalyzed hydroformylation of substrates including 1-phenyl-1,3-butadiene. This research is relevant for understanding the catalytic behavior of compounds similar to 1-Phenyl-1,3-octadecanedione in industrial chemical processes (Nelsen, Brezny, & Landis, 2015).

properties

IUPAC Name

1-phenyloctadecane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-23(25)21-24(26)22-18-15-14-16-19-22/h14-16,18-19H,2-13,17,20-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUAQOCVPRDREL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10169410
Record name 1-Phenyl-1,3-octadecanedione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-1,3-octadecanedione

CAS RN

17281-74-2
Record name 1-Phenyl-1,3-octadecanedione
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-1,3-octadecanedione
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-1,3-octadecanedione
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Record name 1-phenyloctadecane-1,3-dione
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Record name 1-PHENYL-1,3-OCTADECANEDIONE
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Synthesis routes and methods

Procedure details

An apparatus as described in Example 1 is charged with 31.7 g of sodium-tert-butylate, 150 g of DMSO and 150 g of tetrahydrofuran (THF) and the mixture is cooled to 0° C. Then a mixture of 89 g of methyl palmitate and 36 g of acetophenone is added dropwise over 45 minutes. The reaction mixture is then stirred for ca. 45-60 minutes at 30° C., the solvent is removed by distillation on a rotary evaporator (bath temperature <60° C.), and the residue is taken up in 1000 ml of water. The aqueous solution is acidified with dilute hydrochloric acid and the precipitate is isolated by filtration, washed with water, and dried.
[Compound]
Name
sodium tert-butylate
Quantity
31.7 g
Type
reactant
Reaction Step One
Name
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
solvent
Reaction Step One
Quantity
89 g
Type
reactant
Reaction Step Two
Quantity
36 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Schulz, C Arsene, M Tauber, JN McNeil - Phytochemistry, 2000 - Elsevier
The contents of the pollen lipids of the sunflower Helianthus annuus are described. The major component is the seco-triterpene helianyl octanoate, followed by new β-diketones as …
Number of citations: 70 www.sciencedirect.com
RL Self, MG McLendon, CM Lock… - Food Science & …, 2021 - Wiley Online Library
Samples of 23 seafood products were obtained internationally in processing plants and subjected to controlled decomposition to produce seven discrete quality increments. A sensory …
Number of citations: 3 onlinelibrary.wiley.com
J Zhu, L Yu, X Shen, F Tian, J Zhao, H Zhang… - International Journal of …, 2021 - mdpi.com
Cadmium (Cd) is an environmental pollutant that is toxic to almost every human organ. Oral supplementation with lactic acid bacteria (LAB) has been reported to alleviate cadmium …
Number of citations: 10 www.mdpi.com
CAM Silva, B Graham, K Webb, LV Ashton… - International Journal of …, 2019 - Elsevier
Background Diagnosis of paradoxical tuberculosis-associated immune reconstitution inflammatory syndrome (TB-IRIS) is challenging and new tools are needed for early diagnosis as …
Number of citations: 26 www.sciencedirect.com
张青, 陈国伟, 苏镜旭, 胡晓璇, 卢富华, 刘旭生, 张蕾 - 中国中西医结合杂志 - cjim.cn
目的探讨糖尿病肾脏病(DKD) 中医湿证的差异肠道菌群, 潜在生物标志物及代谢通路. 方法选择2017 年1 月—2019 年12 月储存在广东省中医院生物资源库的中医诊断为湿证的DKD 患者的…
Number of citations: 2 www.cjim.cn

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